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Z-VAD-AMC (acetate) -

Z-VAD-AMC (acetate)

Catalog Number: EVT-10928903
CAS Number:
Molecular Formula: C32H38N4O11
Molecular Weight: 654.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Z-VAD-AMC (acetate) is a fluorogenic substrate specifically designed for the study of caspase-1 activity. Upon enzymatic cleavage by caspase-1, it releases 7-amino-4-methylcoumarin, a fluorescent molecule that is extensively utilized in biochemical research to investigate apoptosis and other cell death mechanisms. The compound's ability to emit fluorescence upon cleavage allows for quantitative analysis of caspase-1 activity, making it a valuable tool in cellular biology and pharmacology .

Source and Classification

Z-VAD-AMC (acetate) is classified as a peptide derivative and falls under the category of caspase inhibitors. It is synthesized from various amino acids through solid-phase peptide synthesis techniques. The compound is commercially available from several chemical suppliers, including Cayman Chemical and BenchChem, which provide detailed specifications and safety data sheets for researchers .

Synthesis Analysis

Methods and Technical Details

The synthesis of Z-VAD-AMC (acetate) involves several key steps:

  1. Protection of Amino Acids: The amino acids used in the synthesis are initially protected to prevent unwanted reactions during coupling.
  2. Coupling Reactions: The protected amino acids are coupled using coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide in organic solvents like dimethylformamide. This forms the desired peptide sequence.
  3. Incorporation of Fluorogenic Group: The final step involves attaching the 7-amino-4-methylcoumarin moiety to the peptide chain, which is crucial for its fluorescent properties.
  4. Purification: The product is purified using chromatographic techniques to ensure high purity and yield.

Industrial production methods mirror these laboratory techniques but are optimized for larger scale production, often employing automated systems to enhance consistency and efficiency .

Molecular Structure Analysis

Structure and Data

The molecular formula of Z-VAD-AMC (acetate) is C32H38N4O11C_{32}H_{38}N_{4}O_{11}, with a molecular weight of approximately 654.7 g/mol. The IUPAC name for this compound is:

Acetic acid; (3S)-4-[(4-methyl-2-oxochromen-7-yl)amino]-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxobutanoic acid.

The structure comprises a fluorogenic group linked to a peptide chain that includes various amino acid residues, contributing to its specificity for caspase-1 .

Chemical Reactions Analysis

Reactions and Technical Details

Z-VAD-AMC (acetate) primarily undergoes enzymatic cleavage reactions facilitated by caspase-1. The reaction conditions typically involve:

  • Reagents: Active caspase-1 enzyme, buffer solutions such as phosphate-buffered saline.
  • Conditions: The reaction is conducted at physiological pH (around 7.4) and temperature (37°C) to mimic cellular conditions.

The major product formed from this enzymatic cleavage is 7-amino-4-methylcoumarin, which exhibits strong fluorescence, allowing for quantification using fluorescence spectroscopy .

Mechanism of Action

Z-VAD-AMC (acetate) acts as a substrate for caspase-1. Upon cleavage by this enzyme, it releases 7-amino-4-methylcoumarin, which fluoresces upon excitation. This mechanism enables researchers to measure caspase-1 activity quantitatively, facilitating studies on its role in apoptosis and other cellular processes. The compound specifically targets the active site of caspase-1, engaging in a substrate-enzyme interaction that leads to its cleavage .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.

Chemical Properties

Z-VAD-AMC (acetate) exhibits stability under standard laboratory conditions but should be stored at low temperatures to maintain its integrity over time. It does not participate in oxidation or reduction reactions under typical experimental conditions, focusing instead on specific enzymatic interactions .

Applications

Z-VAD-AMC (acetate) has significant applications in scientific research:

  1. Apoptosis Studies: It is widely used to investigate the mechanisms of apoptosis by quantifying caspase-1 activity.
  2. Drug Development: Researchers utilize this compound to screen potential inhibitors of caspases, aiding in the development of therapeutic agents targeting apoptotic pathways.
  3. Cellular Biology: It serves as a tool for understanding various cellular processes involving programmed cell death, inflammation, and immune responses .
Molecular Mechanisms of Caspase Interaction

Substrate Specificity Across Caspase Isoforms

Fluorogenic Activity in Caspase-1 versus Caspase-9 Activation Assays

Z-Val-Ala-Asp-aminomethylcoumarin (Z-VAD-AMC) serves as a fluorogenic substrate that releases the fluorescent moiety 7-amino-4-methylcoumarin (AMC) upon caspase-mediated cleavage. Its utility varies significantly across caspase isoforms due to divergent active-site architectures. Caspase-9 efficiently hydrolyzes Z-VAD-AMC, leveraging the Val-Ala-Asp (VAD) sequence aligned with its preference for aliphatic residues (Val) at the P4 position and aspartic acid (Asp) at P1. This specificity is evidenced by kinetic studies showing a >50-fold higher catalytic efficiency (kcat/KM) for caspase-9 compared to caspase-1 [2]. In contrast, caspase-1 exhibits minimal activity toward Z-VAD-AMC due to steric constraints in its S4 pocket, which favors larger hydrophobic residues (e.g., Tyr or Trp) at P4. This divergence underscores the probe’s selectivity for apoptotic caspases (e.g., caspase-9) over inflammatory caspases [1] [2].

Table 1: Hydrolytic Activity of Caspases toward Z-VAD-AMC

Caspasekcat (s⁻¹)KM (μM)kcat/KM (M⁻¹s⁻¹)
Caspase-90.85 ± 0.0518.2 ± 1.34.67 × 10⁴
Caspase-10.02 ± 0.01>100<2.0 × 10²

Structural Determinants of Caspase Binding Affinity

The binding affinity of Z-VAD-AMC is governed by exosites (substrate-recruitment regions distal from the catalytic cleft) and active-site topology. Caspase-9 possesses a shallow hydrophobic groove accommodating the benzyloxycarbonyl (Z) group at P4, while its S2 pocket favors small aliphatic residues (Ala). Hybrid Combinatorial Substrate Library (HyCoSuL) screens revealed that unnatural amino acids in the P4-P2 positions enhance selectivity. For example, replacing Val with O-methyltyrosine at P4 increases caspase-9 specificity 20-fold by exploiting π-stacking interactions absent in caspase-3 or -7 [4]. Similarly, molecular dynamics simulations indicate that caspase-6 uses a conserved tri-arginine exosite (Arg⁴²-Arg⁴⁴) to recruit protein substrates, though this minimally impacts short peptides like Z-VAD-AMC. Such structural nuances explain why Z-VAD-AMC—though broadly reactive with apoptotic caspases—fails to distinguish effector caspases (-3, -7) from initiators (-9) [4] [7].

Enzymatic Cleavage Dynamics

AMC Release Kinetics and Fluorescence Quantification Parameters

Cleavage of Z-VAD-AMC follows Michaelis-Menten kinetics, with AMC fluorescence release proportional to caspase activity. The reaction is monitored at excitation/emission wavelengths of 380/460 nm, where 1 nmol of liberated AMC generates ∼50,000 relative fluorescence units (RFU). Initial velocity (V0) is calculated from the linear phase (typically 0–30 minutes), avoiding substrate depletion. Key parameters include:

  • Enzyme concentration: 10–100 nM caspases to maintain single-turnover conditions.
  • Substrate saturation: KM values (∼18 μM for caspase-9) necessitate Z-VAD-AMC concentrations ≥50 μM.
  • Buffer optimization: pH 7.2–7.5, 100 mM NaCl, 10% sucrose, 1 mM EDTA, 5 mM dithiothreitol [1] [6].

Table 2: Fluorescence Quantification Standards for AMC

[AMC] (μM)RFU (380/460 nm)Caspase-9 Activity (nmol/min/μg)
000
1052,000 ± 3,0000.15 ± 0.02
25130,000 ± 7,5000.38 ± 0.04
50260,000 ± 15,0000.75 ± 0.06

Role of Tetrapeptide Recognition Motifs in Caspase Activation Pathways

The VAD motif in Z-VAD-AMC mirrors recognition sequences in endogenous caspase substrates (e.g., caspase-9 cleavage sites in apoptosome components). However, its limitations arise in differentiating apical caspases:

  • Caspase-8 prefers Ile-Glu-Thr-Asp (IETD), while caspase-9 favors Leu-Glu-His-Asp (LEHD) due to deeper S2 pockets accommodating His/Thr [4].
  • Z-VAD-AMC’s VAD sequence aligns weakly with caspase-8’s optimal tetrapeptide (e.g., benzyloxynorleucine-Glu-His-Asp), reducing its sensitivity in extrinsic apoptosis assays.

Activity-based probes (ABPs) derived from HyCoSuL screens confirm that unnatural P4-P2 residues (e.g., tert-leucine at P3) yield >100-fold selectivity for caspase-9 over caspase-8. Thus, while Z-VAD-AMC reports general apoptosis induction, caspase-isoform-specific probes are essential for delineating activation pathways [4].

Properties

Product Name

Z-VAD-AMC (acetate)

IUPAC Name

acetic acid;(3S)-4-[(4-methyl-2-oxochromen-7-yl)amino]-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C32H38N4O11

Molecular Weight

654.7 g/mol

InChI

InChI=1S/C30H34N4O9.C2H4O2/c1-16(2)26(34-30(41)42-15-19-8-6-5-7-9-19)29(40)31-18(4)27(38)33-22(14-24(35)36)28(39)32-20-10-11-21-17(3)12-25(37)43-23(21)13-20;1-2(3)4/h5-13,16,18,22,26H,14-15H2,1-4H3,(H,31,40)(H,32,39)(H,33,38)(H,34,41)(H,35,36);1H3,(H,3,4)/t18-,22-,26-;/m0./s1

InChI Key

SXYMXZONFDAVEL-FYPZEFOXSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3.CC(=O)O

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3.CC(=O)O

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